Peldesine

概要

準備方法

合成ルートと反応条件

ペルデシンは、適切なピロール誘導体とピリミジン誘導体の縮合を含む多段階プロセスによって合成できます。重要なステップには、一般的に以下が含まれます。

ピロロ[3,2-d]ピリミジン核の形成: これは、酸性または塩基性条件下でピロール誘導体をピリミジン前駆体と環化させることを伴います。

3-ピリジルメチル基の導入: このステップは、ピロロ[3,2-d]ピリミジン核を、炭酸カリウムなどの塩基の存在下でピリジルメチルハロゲン化物でアルキル化することを伴います。

工業生産方法

ペルデシンの工業生産は、上記で述べた合成ルートを拡大することを伴います。このプロセスには、高収率と高純度を確保するために反応条件の最適化が必要です。重要な考慮事項には以下が含まれます。

反応温度と時間: 収率を最大化するためにこれらのパラメータを最適化します。

精製方法: 再結晶やクロマトグラフィーなどの技術を使用して高純度を実現します。

安全性と環境への配慮: プロセスが安全で環境に優しいことを確認します.

化学反応の分析

反応の種類

ペルデシンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ペルデシンは、様々な酸化生成物を形成するために酸化することができます。

還元: ペルデシンの還元は、還元誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から形成される主な生成物には、ペルデシンの様々な酸化、還元、置換誘導体が含まれます .

科学研究への応用

化学: 酵素阻害とヌクレオシド代謝を研究するためのツール化合物として使用されます。

生物学: T細胞の増殖と免疫調節に対する影響について調査されています。

医学: ヒト免疫不全ウイルス感染症、乾癬、関節リウマチ、皮膚T細胞リンパ腫の潜在的な治療薬として研究されています。

科学的研究の応用

Chemistry: Used as a tool compound to study enzyme inhibition and nucleoside metabolism.

Biology: Investigated for its effects on T-cell proliferation and immune modulation.

Medicine: Explored as a potential therapeutic agent for Human Immunodeficiency Virus infections, psoriasis, rheumatoid arthritis, and cutaneous T-cell lymphoma.

Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery

作用機序

ペルデシンは、プリンヌクレオシドホスホリラーゼ酵素を阻害することによって効果を発揮します。この阻害はデオキシグアノシン三リン酸の蓄積につながり、さらにリボヌクレオチドレダクターゼとDNA合成を阻害します。 ペルデシンの主要な分子標的はプリンヌクレオシドホスホリラーゼ酵素であり、関連する経路にはプリンサルベージ経路とDNA合成が含まれます .

類似化合物との比較

ペルデシンは、ピロロピリミジンとして知られる化合物のクラスに属します。類似の化合物には以下が含まれます。

フォロデシン: 同様の治療用途を持つ別のプリンヌクレオシドホスホリラーゼ阻害剤。

イムシリン-H: 異なる化学構造を持つプリンヌクレオシドホスホリラーゼの強力な阻害剤。

BCX-1777: 同様の酵素阻害特性を持つ関連化合物

生物活性

Peldesine, also known as BCX-34, is a small molecule drug classified as a purine nucleoside phosphorylase (PNP) inhibitor. It has been primarily investigated for its immunosuppressive properties and potential therapeutic applications in neoplasms, particularly in T-cell malignancies such as cutaneous T-cell lymphoma (CTCL). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical trial results, and relevant pharmacokinetic data.

This compound functions by inhibiting purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway. By blocking this enzyme, this compound disrupts the metabolism of purine nucleotides, leading to the selective depletion of T-cells, which is particularly beneficial in treating T-cell proliferative disorders. This mechanism is significant in both cancer therapy and in managing autoimmune diseases by modulating immune responses .

Cutaneous T-Cell Lymphoma (CTCL)

A pivotal study assessed the efficacy of this compound in a 1% dermal cream formulation for patients with patch and plaque phase CTCL. The randomized, double-blind, placebo-controlled trial involved 90 patients who applied either the this compound cream or a placebo twice daily for up to 24 weeks. The results indicated that 28% of patients treated with this compound showed a response (complete or partial clearance), compared to a 24% response rate in the placebo group (P = 0.677). Although this compound did not demonstrate statistically significant superiority over placebo, it marked the first published controlled trial for CTCL treatment .

| Study | Treatment | Response Rate | Control Response Rate | P-Value |

|---|---|---|---|---|

| CTCL Trial | This compound 1% cream | 28% (12/43) | 24% (11/46) | 0.677 |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics when administered orally. The drug's pharmacodynamics indicate that it effectively reduces T-cell counts, which correlates with its immunosuppressive activity. Early clinical trials reported an acceptable safety profile with manageable side effects, making it a candidate for further development despite some limitations observed in efficacy .

Case Study: Efficacy in T-Cell Disorders

In another investigation focusing on PNP inhibitors, researchers highlighted that this compound has shown potential not only in CTCL but also in other T-cell malignancies. The study emphasized the need for further exploration into combination therapies that might enhance its efficacy when used alongside other treatments targeting similar pathways .

特性

IUPAC Name |

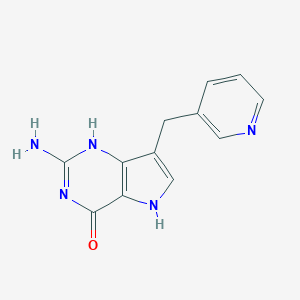

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,15H,4H2,(H3,13,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHVAKFYAHLCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158107 | |

| Record name | Peldesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133432-71-0 | |

| Record name | Peldesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133432-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peldesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133432710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peldesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peldesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELDESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B646RJ70F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。